1,4,7-Heptanetriol

Description

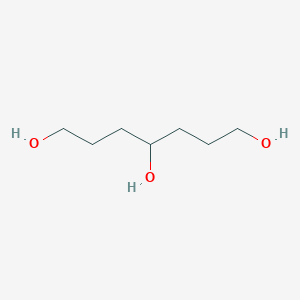

Structure

2D Structure

3D Structure

Properties

CAS No. |

3920-53-4 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

heptane-1,4,7-triol |

InChI |

InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2 |

InChI Key |

LTBLRTCVEAUSON-UHFFFAOYSA-N |

SMILES |

C(CC(CCCO)O)CO |

Canonical SMILES |

C(CC(CCCO)O)CO |

Other CAS No. |

3920-53-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Heptanetriol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4,7-heptanetriol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for the synthesis, purification, and analysis of polyols, which can serve as a foundational methodology for working with this compound. Furthermore, a relevant biological signaling pathway involving polyols is described and visualized.

Core Chemical and Physical Properties

This compound is a triol, an organic molecule containing three hydroxyl (-OH) functional groups. Its structure and properties make it a subject of interest for various chemical and pharmaceutical applications.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | heptane-1,4,7-triol | PubChem[1] |

| Molecular Formula | C₇H₁₆O₃ | PubChem[1] |

| CAS Number | 3920-53-4 | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Synonyms | Heptane-1,4,7-triol, NSC-18517 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | Guidechem[2] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

| Complexity | 57.9 | Guidechem[2] |

| LogP (XLogP3-AA) | -0.3 | PubChem[1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Density | 1.081 g/cm³ | Guidechem[3] |

| Boiling Point | 308.4 °C at 760 mmHg | Guidechem[3] |

| Flash Point | 152.2 °C | Guidechem[3] |

| Refractive Index | 1.481 | Guidechem[3] |

Experimental Protocols

General Synthesis of Polyols

The synthesis of polyols can be approached through various methods, with the choice of method depending on the desired structure and available starting materials. Common strategies include the reduction of corresponding carbonyl compounds or the hydroxylation of alkenes.

A plausible synthetic route to this compound could involve the reduction of a suitable precursor such as a tri-ketone or a compound containing ester and ketone functionalities. A general procedure for the reduction of a carbonyl compound to an alcohol using a metal hydride reducing agent is outlined below.

Workflow for Polyol Synthesis via Reduction

References

An In-depth Technical Guide to Heptane-1,4,7-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,4,7-triol, with the IUPAC name heptane-1,4,7-triol, is a trihydroxy alcohol that holds potential as a versatile building block in organic synthesis.[1] Its unique structure, featuring hydroxyl groups at the 1, 4, and 7 positions of a seven-carbon chain, allows for a range of chemical modifications, making it an attractive intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of heptane-1,4,7-triol, its synthesis, potential applications, and safety considerations, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of heptane-1,4,7-triol is essential for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | heptane-1,4,7-triol | [1] |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Registry Number | 3920-53-4 | [2][3] |

| Boiling Point | 308.4 °C at 760 mmHg | [3] |

| Density | 1.081 g/cm³ | [3] |

| Flash Point | 152.2 °C | [3] |

| Computed XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 60.7 Ų | [2] |

Note: Experimental data for melting point and solubility were not available in the searched literature. The provided data is a combination of experimental and computed values.

Experimental Protocols: Synthesis of Heptane-1,4,7-triol

While a specific, detailed experimental protocol for the synthesis of heptane-1,4,7-triol was not found in the available literature, a potential synthetic route can be conceptualized based on established organic chemistry principles. A plausible approach would involve the reduction of a suitable precursor, such as a derivative of heptane (B126788) with carbonyl or ester functionalities at the 1, 4, and 7 positions.

Conceptual Synthesis Workflow:

References

Technical Guide: Physicochemical Properties of 1,4,7-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 1,4,7-Heptanetriol, a triol compound of interest in various chemical synthesis and research applications. The information is presented to support laboratory and development activities.

Core Molecular Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and material characterization.

The molecular formula of this compound is C₇H₁₆O₃.[1][2][3][4] Its molecular weight is approximately 148.20 g/mol .[1][2]

Table 1: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆O₃[1][2][3][4] |

| Molecular Weight | 148.20 g/mol [1][2] |

| IUPAC Name | heptane-1,4,7-triol[1][2] |

| CAS Registry Number | 3920-53-4[2][3] |

Logical Data Relationship

The relationship between the common name of the compound and its fundamental molecular properties is a foundational concept in chemical informatics. The following diagram illustrates this direct, hierarchical relationship.

Caption: Logical flow from compound name to molecular formula and weight.

References

A Technical Overview of 1,4,7-Heptanetriol for Scientific Professionals

CAS Registry Number: 3920-53-4[1]

This technical guide provides a consolidated overview of 1,4,7-Heptanetriol, focusing on its chemical and physical properties. The information is intended for researchers, scientists, and professionals in drug development who may be interested in the characteristics of polyol compounds.

Chemical Identity and Structure

This compound is a triol, a type of alcohol containing three hydroxyl functional groups. Its structure is based on a seven-carbon heptane (B126788) backbone. The CAS Registry Number for this compound is 3920-53-4.[1][2]

Below is a diagram illustrating the chemical structure and key functional groups of this compound.

Caption: Molecular structure of this compound with functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are derived from computational models and experimental data where available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| IUPAC Name | heptane-1,4,7-triol | [2] |

| Density | 1.081 g/cm³ | Guidechem |

| Boiling Point | 308.4°C at 760 mmHg | Guidechem |

| Flash Point | 152.2°C | Guidechem |

| Refractive Index | 1.481 | Guidechem |

| XLogP3-AA | -0.3 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 60.7 Ų | [2] |

Spectroscopic Data

Spectroscopic data for this compound are available in various databases. These are essential for the structural confirmation and purity assessment of the compound.

| Data Type | Source Database/Technique |

| ¹³C NMR | SpectraBase[4] |

| Infrared (IR) Spectroscopy | SpectraBase (Transmission and Vapor Phase)[4] |

| Raman Spectroscopy | SpectraBase[4] |

Experimental Protocols

General Analytical Workflow:

A typical workflow for the analysis of a compound like this compound from a complex matrix would involve extraction, purification, and instrumental analysis.

Caption: General workflow for the analysis of this compound.

Extraction and Purification: For a semi-volatile compound such as this compound, extraction from a solid or liquid sample matrix can be achieved using organic solvent extraction methods like Soxhlet extraction or ultrasonic extraction.[5] Subsequent purification to isolate the compound from co-extracted substances is typically performed using adsorption chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.[5]

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds.[5] For non-volatile compounds or those that are thermally labile, derivatization may be necessary prior to GC/MS analysis.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also standard techniques for the structural elucidation and quantification of such compounds.

Applications in Research and Drug Development

Currently, there is limited publicly available information detailing the specific biological activities or applications of this compound in drug development or as a research tool. While other isomers of heptanetriol, such as 1,2,3-heptanetriol, have been used as amphiphiles in the crystallization of membrane proteins, similar applications for this compound are not documented in the reviewed literature. Further research is required to determine the potential biological roles and applications of this compound.

References

Spectroscopic Profile of 1,4,7-Heptanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,7-heptanetriol, a molecule of interest in various chemical and pharmaceutical applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside detailed experimental protocols relevant for the acquisition of such spectra. The information herein is intended to serve as a valuable resource for researchers in compound identification, quality control, and further developmental studies.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that the data presented has been compiled from publicly accessible spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Chemical Shift (ppm) | Assignment (Tentative) |

| Data not available in a quantitative format | C1, C7 |

| Data not available in a quantitative format | C2, C6 |

| Data not available in a quantitative format | C3, C5 |

| Data not available in a quantitative format | C4 |

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Tentative) |

| No experimental ¹H NMR data was found in the public domain. |

Note: While the presence of ¹³C NMR data is confirmed in spectral databases, the precise, quantitative chemical shifts were not publicly available. The assignments are tentative and based on the molecular structure.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in a quantitative format | Broad | O-H Stretch |

| Data not available in a quantitative format | Medium-Strong | C-H Stretch |

| Data not available in a quantitative format | Medium | C-O Stretch |

Raman Spectroscopy Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data not available in a quantitative format | Strong | C-H Stretch |

| Data not available in a quantitative format | Medium | CH₂ Bending/Scissoring |

| Data not available in a quantitative format | Medium | C-C Stretch |

Note: The availability of IR and Raman spectra is indicated in public databases.[1][2] However, a quantitative list of peaks was not accessible. The assignments provided are based on characteristic functional group frequencies for a triol.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR, IR, and Raman spectra for a liquid sample such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 300-600 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, maximizing spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a single scan to check the signal-to-noise ratio.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

For ¹³C NMR:

-

A proton-decoupled spectrum is typically acquired.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required.

-

Adjust the spectral width, acquisition time, and relaxation delay accordingly.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory).

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (using Salt Plates):

-

Sample Preparation:

-

Place a single drop of neat (undiluted) this compound onto a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Raman Spectroscopy

Objective: To obtain a Raman spectrum, which provides complementary information to IR spectroscopy on molecular vibrations.

Materials:

-

This compound sample

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Sample holder (e.g., glass vial or capillary tube)

Procedure:

-

Sample Preparation:

-

Place a small amount of the liquid this compound into a glass vial or capillary tube.

-

-

Instrument Setup:

-

Place the sample into the spectrometer's sample compartment.

-

Focus the laser onto the sample. Adjust the laser power and exposure time to optimize the signal and avoid sample degradation.

-

-

Data Acquisition:

-

Acquire the Raman spectrum. It may be necessary to acquire and average multiple spectra to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will display the Raman spectrum as intensity versus Raman shift (in cm⁻¹).

-

Identify the characteristic scattering peaks and assign them to the corresponding molecular vibrations.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Synthesis of Heptane-1,4,7-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the production of heptane-1,4,7-triol, a valuable triol in various chemical and pharmaceutical applications. The synthesis routes detailed herein start from readily available precursors: diethyl 4-oxopimelate and furan (B31954) derivatives. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and potential scale-up production.

Synthesis via Reduction of Diethyl 4-Oxopimelate

A direct and efficient method for the synthesis of heptane-1,4,7-triol is the reduction of diethyl 4-oxopimelate. This one-step process utilizes a powerful reducing agent, Lithium Aluminum Hydride (LAH), to concurrently reduce the ketone and the two ester functional groups to hydroxyl groups.

Reaction Scheme

Caption: Reduction of diethyl 4-oxopimelate to heptane-1,4,7-triol.

Experimental Protocol

Materials:

-

Diethyl 4-oxopimelate

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Sulfuric Acid (10% aqueous solution)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (3.0 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Substrate: A solution of diethyl 4-oxopimelate (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is known as the Fieser work-up.[1] The resulting granular precipitate is then filtered off.

-

Extraction and Purification: The filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude heptane-1,4,7-triol. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Diethyl 4-oxopimelate | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | [2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |

| Reaction Temperature | 0 °C to reflux | [3] |

| Reaction Time | 4-6 hours | N/A |

| Expected Yield | ~80-90% | (Estimated based on similar reductions) |

| Purity | >95% after purification | (Estimated based on similar reductions) |

Synthesis from Furan Derivatives

An alternative, bio-renewable route to heptane-1,4,7-triol involves the catalytic hydrogenation and hydrogenolysis of a suitable furan-based precursor. This pathway leverages the abundance of biomass-derived furans. A plausible precursor is 2-(3-hydroxypropyl)furan, which can be synthesized from furfural (B47365). The subsequent multi-step catalytic process involves the hydrogenation of the furan ring and the side chain double bond (if present), followed by the reductive opening of the resulting tetrahydrofuran ring.

Overall Synthetic Pathway

Caption: Multi-step synthesis of heptane-1,4,7-triol from furfural.

Experimental Protocols

This synthesis involves multiple steps, each with its own detailed protocol.

Step 1: Synthesis of 3-(Furan-2-yl)propan-1-ol

The synthesis of the key intermediate, 3-(Furan-2-yl)propan-1-ol, can be achieved from furfural through various methods, including a Heck reaction with an allyl alcohol equivalent followed by reduction, or a Wittig-type reaction followed by hydrogenation. A more straightforward approach involves the acylation of furan with acryloyl chloride followed by reduction.

Step 2: Catalytic Hydrogenation and Hydrogenolysis

Materials:

-

3-(Furan-2-yl)propan-1-ol

-

Heterogeneous Catalyst (e.g., Ru-Re/C or Rh-Re/C)

-

Deionized Water

-

Hydrogen Gas

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: The bimetallic catalyst (e.g., 5% Ru-5% Re on activated carbon) is either commercially sourced or prepared via incipient wetness impregnation.

-

Reaction Setup: The high-pressure autoclave is charged with 3-(Furan-2-yl)propan-1-ol, deionized water (as a solvent), and the catalyst. The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 120-160 °C) with vigorous stirring. The reaction is monitored by measuring hydrogen uptake and analyzing samples periodically by Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The aqueous solution is then concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.

Quantitative Data for Hydrogenation/Hydrogenolysis Step

| Parameter | Value | Reference |

| Starting Material | 3-(Furan-2-yl)propan-1-ol | N/A |

| Catalyst | Ru-Re/C or Rh-Re/C | (Analogous reactions) |

| Solvent | Water | (Analogous reactions) |

| Hydrogen Pressure | 50-100 bar | (Analogous reactions) |

| Reaction Temperature | 120-160 °C | (Analogous reactions) |

| Reaction Time | 8-24 hours | (Analogous reactions) |

| Expected Yield | ~60-80% | (Estimated based on similar hydrogenolysis of tetrahydrofuran derivatives) |

| Purity | >95% after purification | (Estimated based on similar reactions) |

Conclusion

This guide has outlined two distinct and viable synthetic pathways for the production of heptane-1,4,7-triol. The reduction of diethyl 4-oxopimelate offers a direct, high-yielding route, while the synthesis from furan derivatives presents a promising avenue for utilizing renewable biomass feedstocks. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and considerations for process sustainability. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop robust and efficient syntheses of this important triol. Further optimization of reaction conditions for both routes may lead to improved yields and process efficiency.

References

An In-depth Technical Guide to the Key Chemical Descriptors of 1,4,7-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical descriptors of 1,4,7-Heptanetriol, a triol of interest in various chemical applications. This document summarizes its key physicochemical properties, provides a general experimental protocol for the determination of its boiling point, and illustrates the relationships between its fundamental chemical descriptors.

Core Chemical Identity

This compound is a seven-carbon aliphatic chain with three hydroxyl (-OH) groups located at positions 1, 4, and 7. This structure imparts hydrophilic characteristics to the molecule.

Quantitative Chemical Descriptors

The fundamental and computed physicochemical properties of this compound are summarized in the table below. These descriptors are crucial for understanding the molecule's behavior in various chemical and biological systems.

| Descriptor | Value | Source |

| IUPAC Name | heptane-1,4,7-triol | PubChem[1] |

| CAS Number | 3920-53-4 | NIST[2], Guidechem[3] |

| Chemical Formula | C₇H₁₆O₃ | NIST[2], PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Boiling Point | 308.4 °C at 760 mmHg | Guidechem |

| Density | 1.081 g/cm³ | Guidechem |

| Flash Point | 152.2 °C | Guidechem |

| XLogP3-AA | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1], Guidechem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1], Guidechem[3] |

| Rotatable Bond Count | 6 | PubChem[1], Guidechem[3] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1], Guidechem[3] |

| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2 | NIST[2] |

| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N | NIST[2] |

| SMILES | C(CC(CCCO)O)CO | GSRS[4] |

Experimental Protocols

Experimental Protocol: Boiling Point Determination (Micro-method)

This method is suitable for small quantities of the substance.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The thermometer and attached test tube are suspended in the Thiele tube, which is filled with the heat transfer fluid to a level above the side arm.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and continuous stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[5]

Logical Relationships of Chemical Descriptors

The following diagram illustrates the logical flow from the basic chemical structure of this compound to its various calculated and identifying descriptors.

References

In-Depth Technical Guide to 1,4,7-Heptanetriol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and physicochemical properties of 1,4,7-Heptanetriol, a polyol with potential applications in research and pharmaceutical development. Due to a lack of specific publicly available data on its biological activities and experimental uses, this guide also presents a conceptual framework for the potential roles of polyols in drug formulation and delivery.

Commercial Suppliers

Identifying commercial suppliers for specific chemical compounds is a critical first step for any research endeavor. Currently, Dayang Chem (Hangzhou) Co., Ltd. is a known potential supplier of this compound.[1] Researchers are advised to contact the supplier directly to obtain the most current and detailed product specifications and to inquire about the availability of research-grade products.

Quantitative Data

A thorough understanding of a compound's physical and chemical properties is essential for its application in experimental settings. While specific Certificates of Analysis (CoA) for this compound from commercial suppliers are not readily found in the public domain, a compilation of key data from supplier listings and chemical databases is presented below.

Table 1: Supplier-Stated Specifications for this compound

| Supplier | Purity Levels | Grade | Availability |

| Dayang Chem (Hangzhou) Co., Ltd. | 90%, 98% | Industrial Grade | 1-100 Metric Ton/Month |

Note: "Industrial Grade" may not be suitable for all research applications. It is crucial to verify the suitability of the grade for the intended experimental work.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3920-53-4 |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol [2] |

| Boiling Point | 308.4°C at 760 mmHg[3] |

| Density | 1.081 g/cm³[3] |

| Flash Point | 152.2°C[3] |

| Refractive Index | 1.481[3] |

| LogP | -0.10770[3] |

| Hydrogen Bond Donor Count | 3[4] |

| Hydrogen Bond Acceptor Count | 3[4] |

| Rotatable Bond Count | 6[4] |

| Topological Polar Surface Area | 60.7 Ų[4] |

Experimental Protocols and Biological Activity

As of the latest literature review, specific experimental protocols detailing the use of this compound in biological or pharmaceutical research are not available in the public domain. Similarly, there is no documented evidence of its direct involvement in any specific signaling pathways or its intrinsic biological activity.

Conceptual Applications in Drug Development

Given that this compound is a polyol (sugar alcohol), its potential applications in drug development can be inferred from the well-established roles of similar molecules in this field. Polyols are widely used as excipients in pharmaceutical formulations to enhance the stability, solubility, and delivery of active pharmaceutical ingredients (APIs).[5][6][7][8]

The following diagram illustrates the potential roles of a polyol like this compound in a drug development context.

Caption: Conceptual workflow of potential polyol applications.

This conceptual diagram illustrates that a polyol such as this compound could potentially be investigated for various functions as an excipient to improve the physicochemical properties of a drug formulation. Furthermore, its structure could be explored as a backbone for the development of novel drug delivery systems. It is important to note that these are potential applications based on the chemical class of the molecule, and specific experimental validation for this compound is required.

References

- 1. This compound, CasNo.3920-53-4 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

- 8. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

1,4,7-Heptanetriol: A Technical Review of A Niche Triol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,4,7-Heptanetriol, a tri-functional alcohol. Due to the limited availability of specific application data in peer-reviewed literature and patents, this document focuses on its physicochemical properties and explores its potential applications based on the general reactivity and functions of triols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its potential behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 148.20 g/mol | [1][2][3] |

| CAS Number | 3920-53-4 | [2][4] |

| IUPAC Name | heptane-1,4,7-triol | [1][2] |

| Synonyms | This compound, NSC-18517 | [1][2][4] |

| Density | Information not readily available | |

| Boiling Point | Information not readily available | |

| Melting Point | Information not readily available | |

| Solubility | Information not readily available, but expected to be soluble in water and polar organic solvents due to the presence of three hydroxyl groups. | |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [4] |

| LogP (octanol-water partition coefficient) | -0.3 (Predicted) | [1] |

Potential Applications: An Extrapolation from Triol Chemistry

While specific documented applications for this compound are scarce, its chemical structure as a triol suggests several potential areas of use, particularly in chemical synthesis and material science. Triols are versatile molecules that can undergo reactions characteristic of alcohols, such as esterification, etherification, and oxidation.

As a Building Block in Organic Synthesis

The three hydroxyl groups of this compound, with one secondary and two primary alcohols, offer multiple reaction sites. This makes it a potentially valuable building block or intermediate in the synthesis of more complex molecules.[1] The differential reactivity of primary versus secondary alcohols could be exploited for selective chemical modifications.

In Polymer Chemistry

Triols are commonly used as cross-linking agents or as monomers in the synthesis of polyesters, polyurethanes, and other polymers. The three hydroxyl groups of this compound could introduce branching in a polymer chain, thereby modifying its physical properties such as rigidity, viscosity, and thermal stability.

As a Specialty Solvent or Formulation Component

The high polarity and hydrogen bonding capability of this compound suggest its potential use as a specialty solvent for polar compounds. In the pharmaceutical industry, polyols are often used as excipients, plasticizers, or humectants in various formulations. While there is no specific data for this compound, its properties are consistent with those of molecules used for these purposes.

Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis or application of this compound. However, a general approach to the synthesis of a triol can be conceptualized through the reduction of a corresponding keto-diester, as illustrated in the workflow below. This is a hypothetical pathway and has not been reported specifically for this compound.

Conclusion

This compound is a simple triol with well-defined physicochemical properties but a notable absence of documented applications in the scientific and patent literature. Based on its chemical structure, it holds potential as a building block in organic synthesis, a monomer or cross-linker in polymer chemistry, and as a specialty solvent or formulation aid. Further research is required to explore and validate these potential applications. The data and conceptual frameworks presented in this guide are intended to provide a foundation for future investigations into this intriguing yet understudied molecule.

References

An In-Depth Technical Guide to 1,4,7-Heptanetriol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 1,4,7-Heptanetriol, a trihydroxy aliphatic alcohol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identifiers, physicochemical properties, potential synthetic routes, and prospective applications in medicinal chemistry.

Chemical Identifiers and Synonyms

This compound is a simple, achiral molecule with a seven-carbon backbone, featuring hydroxyl groups at the first, fourth, and seventh positions. A comprehensive list of its identifiers and synonyms is crucial for accurate database searches and unambiguous scientific communication.

| Identifier Type | Value |

| IUPAC Name | heptane-1,4,7-triol[1] |

| CAS Registry Number | 3920-53-4[1][2] |

| PubChem CID | 227179 |

| Molecular Formula | C7H16O3[1][2] |

| Molecular Weight | 148.20 g/mol [1] |

| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2[1][2] |

| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N[1][2] |

| SMILES | C(CC(CCCO)O)CO[3] |

Common Synonyms:

Physicochemical and Spectral Data

The physicochemical properties of this compound are largely dictated by its three hydroxyl groups, which confer hydrophilicity and the potential for extensive hydrogen bonding. The following tables summarize key computed and experimental data.

Table 1: Computed Physicochemical Properties

| Property | Value |

| XLogP3-AA | -0.3[1] |

| Hydrogen Bond Donor Count | 3[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 60.7 Ų[1] |

| Complexity | 57.9[1] |

Table 2: Spectral Data Summary

| Technique | Data Source and Type |

| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through SpectraBase.[4] |

| Infrared (IR) Spectroscopy | Both transmission and vapor phase IR spectra have been recorded and are available for review on SpectraBase.[4] |

| Raman Spectroscopy | A Raman spectrum for this compound has been documented and is accessible via SpectraBase.[4] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and common synthetic route would involve the reduction of a pimelic acid derivative.

Generalized Synthetic Protocol

A generalized approach for the synthesis of this compound would likely involve the following steps:

-

Esterification of Pimelic Acid: Pimelic acid can be converted to its corresponding diester, such as dimethyl pimelate (B1236862), through Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Reduction of the Diester: The pimelate diester can then be reduced to this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), would be required to reduce both ester functional groups to their corresponding primary alcohols.

-

Workup and Purification: The reaction would be carefully quenched, typically with water and a strong base, to neutralize the excess reducing agent and precipitate the aluminum salts. The crude product would then be extracted and purified, likely through distillation or column chromatography, to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence and location of the hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional groups and the C-O stretches.

-

Chromatographic Methods (GC or HPLC): To assess the purity of the final product. For polyhydroxylated alkanes, derivatization may be necessary for GC analysis, while HPLC methods would likely employ a polar stationary phase.

Potential Applications in Drug Development

While there is a lack of direct literature citing the use of this compound in drug development, its structural features suggest potential applications, particularly as a linker in antibody-drug conjugates (ADCs).

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker component is critical for the stability and efficacy of the ADC.[5] this compound possesses several properties that would make it an attractive candidate for a hydrophilic linker:

-

Hydrophilicity: The three hydroxyl groups would increase the water solubility of the ADC, which can be beneficial for formulation and can help to mitigate aggregation.

-

Multiple Attachment Points: The three hydroxyl groups offer multiple sites for conjugation to both the antibody and the payload, allowing for the potential creation of multi-drug conjugates or for modulating the drug-to-antibody ratio (DAR).

-

Biocompatibility: Simple aliphatic triols are generally expected to be biocompatible and non-immunogenic.

Biological Activity

Based on a comprehensive review of publicly available scientific literature, there is currently no reported biological activity or involvement in specific signaling pathways for this compound. Its structural similarity to other short to medium-chain aliphatic polyols suggests it is unlikely to possess significant intrinsic biological activity and would likely be considered as a biochemically inert building block. Further research would be required to investigate any potential biological effects.

Conclusion

This compound is a well-characterized small molecule with a range of synonyms and chemical identifiers. While its direct application in drug development is not yet documented, its physicochemical properties, particularly its hydrophilicity and multiple functional groups, suggest its potential as a versatile building block, for instance, as a linker in the construction of antibody-drug conjugates. The synthesis of this compound can be readily achieved through standard organic chemistry methodologies. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug delivery.

References

An In-Depth Technical Guide to the Structural Information of 1,4,7-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1,4,7-Heptanetriol. The information is curated for professionals in research and development, with a focus on delivering precise data and generalized experimental methodologies relevant to the characterization of this and similar polyol compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Structural and Identifying Information

This compound is a tri-hydroxyl linear heptane. Its structure is characterized by hydroxyl groups at positions 1, 4, and 7. This arrangement imparts specific physical and chemical properties, such as high polarity and the capacity for extensive hydrogen bonding.

A summary of the key identifying and structural data for this compound is provided in Table 1. This information is fundamental for substance registration, identification, and computational modeling.

Table 1: Molecular Identifiers and Structural Details for this compound

| Identifier | Value |

| IUPAC Name | heptane-1,4,7-triol[1] |

| Synonyms | This compound, 1,7-heptanetriol[2] |

| CAS Number | 3920-53-4[1][2][3] |

| Molecular Formula | C₇H₁₆O₃[1][2][3] |

| Molecular Weight | 148.20 g/mol [1] |

| Canonical SMILES | C(CC(CCCO)O)CO[1] |

| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2[1][3] |

| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical properties of this compound are dictated by its triol functionality. The presence of three hydroxyl groups leads to a high boiling point and density compared to non-hydroxylated alkanes of similar molecular weight, a consequence of strong intermolecular hydrogen bonding. Table 2 summarizes the key physical properties.

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions |

| Boiling Point | 308.4 °C[4] | at 760 mmHg |

| Density | 1.081 g/cm³[4] | Not Specified |

| Flash Point | 152.2 °C[4] | Not Specified |

| Refractive Index | 1.481[4] | Not Specified |

Spectroscopic Data

Table 3: Summary of Available Spectroscopic Data

| Technique | Status | Key Features |

| ¹H NMR | Predicted data available | Expected signals for methylene (B1212753) and methine protons adjacent to hydroxyl groups, as well as protons on the alkyl chain. |

| ¹³C NMR | Experimental spectrum available[1][5] | Signals corresponding to the seven carbon atoms, with those bonded to hydroxyl groups shifted downfield. |

| Infrared (IR) | Experimental spectrum available[1][5] | A broad absorption band in the 3200-3600 cm⁻¹ region characteristic of O-H stretching, and C-O stretching bands around 1050-1150 cm⁻¹. |

| Mass Spectrometry | No experimental data found | Expected fragmentation patterns would involve loss of water and cleavage adjacent to the hydroxyl groups. |

| Raman | Experimental spectrum available[5] | Complementary vibrational data to IR spectroscopy. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly detailed in readily accessible literature. Therefore, generalized protocols for a compound of this class are provided below. These serve as a starting point for researchers to develop specific methods.

Synthesis of Triols

A general approach for the synthesis of long-chain triols can be adapted from methods used for the preparation of similar polyol structures. One potential, though not specific, route could involve the diastereoselective peroxidation of Baylis-Hillman adducts followed by chain extension and removal of chiral auxiliaries to yield enantiopure triols.[6] Another general strategy involves the esterification of glycerol (B35011) with appropriate carboxylic acids, although this is more common for producing triglycerides.[7] A specific, optimized synthesis protocol for this compound would require dedicated process development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of polyols.[8]

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments of this compound.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid exchange of the hydroxyl protons with solvent protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering 0-12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time will be required. A spectral width of 0-220 ppm is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the hydroxyl groups.

-

Objective: To obtain an IR spectrum of this compound to identify characteristic vibrational frequencies.

-

Methodology (for a liquid sample):

-

Sample Preparation: As this compound is likely a viscous liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Background Collection: First, run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber should be analyzed for characteristic peaks, notably the broad O-H stretch and the C-O stretches.

-

Logical Relationships in Structural Characterization

The structural characterization of a molecule like this compound follows a logical workflow where fundamental identifiers are linked to empirical properties, which are in turn verified by analytical techniques. The following diagram illustrates this relationship.

Caption: Logical workflow for the structural characterization of this compound.

References

- 1. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis of Enantiopure Triols from Racemic Baylis-Hillman Adducts Using a Diastereoselective Peroxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]

- 9. eng.uc.edu [eng.uc.edu]

Methodological & Application

Application Notes and Protocols: The Use of 1,4,7-Heptanetriol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Heptanetriol is a unique triol with a linear carbon backbone and hydroxyl groups positioned at the 1, 4, and 7 positions. This arrangement makes it a potentially valuable, yet underutilized, building block in organic synthesis. Its structure is particularly suited for the construction of nine-membered oxygen-containing heterocyclic systems, which are of interest in coordination chemistry and as structural motifs in complex molecules. These application notes provide an overview of the potential uses of this compound, with a focus on its application as a precursor for the synthesis of substituted 9-crown-3 ethers. Detailed, albeit hypothetical, experimental protocols and protecting group strategies are presented to guide researchers in exploring the synthetic utility of this versatile triol.

Introduction

Triols are important synthons in organic chemistry, serving as precursors to a variety of complex molecules, including natural products and macrocycles. This compound (C7H16O3, MW: 148.20 g/mol , CAS: 3920-53-4) possesses a unique 1,4,7-disposition of its three hydroxyl groups, predisposing it to cyclization reactions to form nine-membered rings.[1][2] Such nine-membered oxygen-containing macrocycles, like substituted 9-crown-3 ethers, are of interest for their potential to selectively bind small cations and as building blocks in supramolecular chemistry.[3]

This document outlines the potential applications of this compound in organic synthesis, with a specific focus on its use as a precursor to a substituted 9-crown-3 ether.

Potential Applications

The primary potential application of this compound lies in its use as a scaffold for the synthesis of nine-membered heterocyclic compounds.

-

Synthesis of Substituted 9-Crown-3 Ethers: The 1,4,7-arrangement of the hydroxyl groups makes it an ideal precursor for the synthesis of a nine-membered ring containing three oxygen atoms, which is the core structure of a 9-crown-3 ether. The remaining carbon backbone of the heptanetriol would form a substituent on the crown ether ring.

-

Chiral Building Block: If used in its enantiomerically pure form, this compound could serve as a chiral building block for the synthesis of more complex chiral molecules.

-

Linker in Complex Architectures: The three hydroxyl groups offer multiple points for functionalization, allowing this compound to be used as a flexible linker in the synthesis of polymers, metal-organic frameworks (MOFs), or complex drug molecules.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are provided as a guide for the potential synthesis of a substituted 9-crown-3 ether from this compound.

Synthesis of a Substituted 9-Crown-3 Ether via Intramolecular Williamson Ether Synthesis

This protocol describes a hypothetical two-step synthesis of a substituted 9-crown-3 ether from this compound. The strategy involves the selective protection of two hydroxyl groups, activation of the remaining hydroxyl group, and subsequent intramolecular cyclization.

Step 1: Selective Protection and Tosylation of this compound

A plausible approach involves the selective protection of the primary hydroxyl groups, followed by the activation of the secondary hydroxyl group as a tosylate.

Protocol 1: Monotosylation of Selectively Protected this compound

| Parameter | Value |

| Reactants | 1,7-Di-O-benzyl-1,4,7-heptanetriol, p-Toluenesulfonyl chloride |

| Solvent | Pyridine (B92270) |

| Base | Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Hypothetical Yield | 85% |

Methodology:

-

To a solution of 1,7-di-O-benzyl-1,4,7-heptanetriol (1.0 eq) in anhydrous pyridine (0.1 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 11 hours.

-

Quench the reaction by the slow addition of cold water.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired monotosylated product.

Step 2: Intramolecular Cyclization to form the Substituted 9-Crown-3 Ether

The tosylated intermediate can then undergo an intramolecular Williamson ether synthesis to form the nine-membered ring.

Protocol 2: Intramolecular Cyclization

| Parameter | Value |

| Reactant | 1,7-Di-O-benzyl-4-O-tosyl-1,4,7-heptanetriol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | Sodium Hydride (NaH) |

| Temperature | Reflux |

| Reaction Time | 24 hours |

| Hypothetical Yield | 60% |

Methodology:

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.05 M) under an inert atmosphere, add a solution of 1,7-di-O-benzyl-4-O-tosyl-1,4,7-heptanetriol (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction to 0 °C and quench carefully with methanol, followed by water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Mg2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the substituted 9-crown-3 ether.

Protecting Group Strategies

The selective functionalization of the three hydroxyl groups of this compound is crucial for its controlled use in synthesis. A well-designed protecting group strategy is therefore essential.

-

Orthogonal Protection: To achieve selective reaction at each hydroxyl group, an orthogonal protecting group strategy can be employed.[4][5] For instance, the primary hydroxyls could be protected with a silyl (B83357) ether (e.g., TBDMS), which is labile under fluoride-mediated conditions, while the secondary hydroxyl could be protected with a benzyl (B1604629) ether, which is stable to fluoride (B91410) but can be removed by hydrogenolysis.

Visualizations

Caption: Proposed synthetic pathway for a substituted 9-crown-3 ether.

Caption: Orthogonal protection strategy for this compound.

Conclusion

While direct applications of this compound in complex organic synthesis are not extensively documented, its unique structure presents significant potential, particularly for the synthesis of nine-membered oxygen-containing macrocycles. The proposed synthetic protocols and protecting group strategies provide a foundation for researchers to explore the utility of this versatile triol. Further investigation into the stereoselective synthesis and application of chiral this compound could open new avenues in asymmetric synthesis and drug development.

References

Application 1: Component in Polyurethane Dispersions (PUDs)

Application Notes and Protocols for 1,4,7-Heptanetriol in Material Science

Introduction

This compound is a tri-functional alcohol with the chemical formula C₇H₁₆O₃.[1][2][3] Its unique structure, featuring three hydroxyl groups spaced along a seven-carbon chain, makes it a valuable monomer and crosslinking agent in the synthesis of various polymeric materials. These hydroxyl groups can react with isocyanates to form polyurethanes, or with carboxylic acids and their derivatives to form polyesters. The trifunctionality of this compound allows for the creation of branched or crosslinked polymer networks, which can significantly influence the mechanical and thermal properties of the resulting materials. This document provides an overview of its potential applications in polyurethane dispersions and as a crosslinking agent, along with generalized experimental protocols.

Polyurethane dispersions are stable colloidal systems of polyurethane particles in water, offering an environmentally friendly alternative to solvent-based polyurethanes.[4][5] They find wide applications in coatings, adhesives, and sealants. Triols like this compound can be incorporated into the polyurethane backbone to introduce branching and enhance properties such as hardness, chemical resistance, and thermal stability.[4][6]

Logical Workflow for PUD Synthesis

The synthesis of a polyurethane dispersion incorporating this compound typically follows a prepolymer mixing process. This involves the reaction of a diisocyanate with a polyol component (including this compound) to form an isocyanate-terminated prepolymer. This prepolymer is then dispersed in water and chain-extended with a diamine.

Experimental Protocol: Synthesis of a Polyurethane Dispersion

This protocol is a generalized procedure based on the prepolymer mixing method. The exact quantities should be adjusted based on the desired final properties of the dispersion.

Materials:

-

Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

-

Polyol (e.g., Polypropylene glycol - PPG)

-

This compound

-

Dimethylolpropionic acid (DMPA) - as an internal emulsifier

-

Triethylamine (B128534) (TEA) - neutralizing agent

-

Acetone (B3395972) (optional, as a viscosity-reducing solvent)

-

Chain extender (e.g., Ethylene (B1197577) diamine)

-

Deionized water

Equipment:

-

Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

-

High-speed stirrer for dispersion.

Procedure:

-

Prepolymer Synthesis:

-

Charge the diisocyanate, polyol, this compound, and DMPA into the reaction kettle under a nitrogen atmosphere.

-

Heat the mixture to 75-85°C with constant stirring.

-

Maintain the reaction at this temperature until the desired isocyanate (NCO) content is reached. The progress of the reaction can be monitored by titration.

-

-

Neutralization and Dispersion:

-

Cool the prepolymer to below 50°C.

-

If used, add acetone to reduce the viscosity.

-

Add triethylamine to neutralize the carboxylic acid groups of the DMPA.

-

Under high-speed stirring, add deionized water to the prepolymer to form a dispersion.

-

-

Chain Extension:

-

Add a solution of the chain extender (e.g., ethylene diamine in water) to the dispersion with vigorous stirring.

-

Continue stirring for a specified period to complete the chain extension reaction.

-

-

Solvent Removal (if applicable):

-

If acetone was used, remove it under reduced pressure to obtain the final aqueous polyurethane dispersion.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for polyurethane dispersions prepared with varying amounts of this compound, illustrating its potential effect on the final properties.

| Formulation ID | This compound (mol%) | Particle Size (nm) | Tensile Strength (MPa) | Elongation at Break (%) |

| PUD-0 | 0 | 150 | 25 | 500 |

| PUD-5 | 5 | 130 | 35 | 400 |

| PUD-10 | 10 | 115 | 45 | 300 |

Application 2: Crosslinking Agent for Polyesters

In polyester (B1180765) synthesis, this compound can be used as a crosslinking agent to produce thermosetting resins with improved mechanical strength and thermal stability. The triol introduces branch points in the polymer chains, leading to a three-dimensional network structure upon curing.

Logical Relationship in Polyester Synthesis

The synthesis of a crosslinked polyester involves the reaction of a diacid or its anhydride (B1165640) with a mixture of a diol and this compound. The ratio of these components determines the degree of crosslinking and the final properties of the polyester.

Experimental Protocol: Synthesis of a Crosslinked Polyester

This is a general protocol for the synthesis of a polyester resin using this compound as a crosslinking agent.

Materials:

-

Dicarboxylic acid (e.g., Adipic acid)

-

Diol (e.g., Ethylene glycol)

-

This compound

-

Esterification catalyst (e.g., Tin(II) octoate)

-

Inert solvent (optional, for azeotropic water removal, e.g., Xylene)

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and nitrogen inlet.

-

Heating mantle.

Procedure:

-

Esterification:

-

Charge the dicarboxylic acid, diol, and this compound into the reaction flask.

-

Add the esterification catalyst.

-

If using an inert solvent, add it to the flask.

-

Heat the mixture under a nitrogen blanket with stirring. The reaction temperature will depend on the specific monomers used but is typically in the range of 180-220°C.

-

Continuously remove the water of condensation using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture. Continue the reaction until the desired acid value is reached.

-

-

Solvent Removal (if applicable):

-

If a solvent was used, remove it by distillation, followed by applying a vacuum to remove the final traces.

-

-

Curing:

-

The resulting polyester resin can be cured by heating to a higher temperature, which promotes further crosslinking reactions.

-

Quantitative Data Summary (Hypothetical)

The following table shows hypothetical thermal properties of polyesters synthesized with different concentrations of this compound.

| Formulation ID | This compound (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| PES-0 | 0 | -10 | 350 |

| PES-5 | 5 | 5 | 370 |

| PES-10 | 10 | 15 | 390 |

Disclaimer: The provided protocols are generalized and may require optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Esterification of 1,4,7-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 1,4,7-heptanetriol, a trihydric alcohol. The following methods are described: Fischer-Speier esterification and acylation with acid chlorides. These protocols are designed to be adaptable for various carboxylic acids to produce the corresponding mono-, di-, or triesters of this compound.

Introduction

This compound is a versatile polyol with three hydroxyl groups available for esterification. Its esters have potential applications as synthetic lubricants, plasticizers, and intermediates in drug development. The choice of esterification method depends on the desired ester (mono, di, or tri-ester), the lability of the substrates, and the required reaction conditions. This document outlines two primary chemical methods for the esterification of this compound.

Experimental Protocols

Two common and effective methods for the esterification of this compound are presented below.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[1][2][3][4]

Materials:

-

Carboxylic acid (e.g., acetic acid, butyric acid, etc.)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, concentrated sulfuric acid)[1]

-

Anhydrous solvent (e.g., toluene, benzene)[7]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1 equivalent).

-

Addition of Reactants: Add the desired carboxylic acid (3.3 equivalents for triester formation) and the chosen solvent (e.g., toluene) to the flask.

-

Catalyst Addition: Add the acid catalyst (0.05-0.1 equivalents, e.g., p-toluenesulfonic acid monohydrate).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester(s).

Method 2: Acylation with Acid Chlorides

This method is generally faster and proceeds under milder conditions than Fischer esterification. It is particularly useful for acid-sensitive substrates. A base is typically added to neutralize the HCl byproduct.

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride, butyryl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the anhydrous base (3.3 equivalents for triester formation) in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acid Chloride: Add the acid chloride (3.3 equivalents for triester formation) dropwise to the stirred solution via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Work-up: Quench the reaction by adding saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated ammonium chloride solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the esterification protocols. The exact amounts should be calculated based on the desired scale of the reaction.

| Parameter | Method 1: Fischer Esterification | Method 2: Acylation with Acid Chloride |

| This compound | 1 equivalent | 1 equivalent |

| Carboxylic Acid/Acid Chloride | 3.3 equivalents (for triester) | 3.3 equivalents (for triester) |

| Catalyst/Base | 0.05-0.1 eq. (p-TSA or H₂SO₄) | 3.3 equivalents (Triethylamine or Pyridine) |

| Solvent | Toluene or Benzene | Dichloromethane or Tetrahydrofuran |

| Temperature | Reflux (typically 80-120 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-24 hours | 1-6 hours |

| Work-up | Aqueous NaHCO₃ wash | Aqueous NH₄Cl wash |

| Purification | Column Chromatography | Column Chromatography |

Visualization

Experimental Workflow for Fischer Esterification

Caption: Workflow for the Fischer-Speier esterification of this compound.

Signaling Pathway Analogy: General Esterification Reaction

Caption: Generalized reaction pathway for the esterification of this compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Application Note: Quantification of 1,4,7-Heptanetriol in Pharmaceutical Formulations

Abstract

This application note details a robust and sensitive method for the quantification of 1,4,7-Heptanetriol, a key intermediate and potential impurity in various pharmaceutical manufacturing processes. Due to its high polarity and low volatility, direct analysis of this compound is challenging. The primary method described herein is Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step to enhance volatility and chromatographic performance. An alternative method using Liquid Chromatography-Mass Spectrometry (LC-MS) is also discussed for applications where derivatization is not desirable. This document provides detailed experimental protocols, expected quantitative performance, and visual workflows to aid researchers and drug development professionals in implementing these analytical techniques.

Introduction

This compound is a triol used in the synthesis of various active pharmaceutical ingredients (APIs) and excipients. Its accurate quantification is critical for process optimization, quality control, and stability testing of drug products. The presence of three hydroxyl groups makes this compound highly polar and non-volatile, necessitating specific analytical strategies for its reliable measurement.

This application note presents a validated GC-MS method for the routine quantification of this compound in complex matrices. The protocol involves a derivatization step to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.[1][2] This transformation allows for excellent chromatographic separation and sensitive detection by mass spectrometry.

Analytical Methods

Two primary analytical techniques are suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for achieving high sensitivity and specificity. Derivatization is a mandatory step to increase the volatility of the analyte.[3][4] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be employed for the direct analysis of this compound without the need for derivatization. This method is advantageous for high-throughput screening but may have different sensitivity and selectivity profiles compared to GC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds like polyols.

Experimental Protocol: GC-MS Quantification of this compound

This section provides a detailed protocol for the quantification of this compound using GC-MS after silylation.

Materials and Reagents

-

This compound standard (≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Internal Standard (IS): e.g., Sorbitol-d6 or a suitable stable isotope-labeled analogue

-